molecular formula C12H16O4 B139253 4-(3,4-Dimethoxyphenyl)butanoic acid CAS No. 13575-74-1

4-(3,4-Dimethoxyphenyl)butanoic acid

Cat. No.: B139253
CAS No.: 13575-74-1
M. Wt: 224.25 g/mol
InChI Key: IDQKCIAJGRMMNC-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of a butanoic acid group attached to a 3,4-dimethoxyphenyl ring. This compound is used in various chemical synthesis studies and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-(3,4-Dimethoxyphenyl)butanoic acid involves the Friedel-Crafts acylation reaction. In this method, this compound is synthesized by reacting 3,4-dimethoxybenzene with butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and influence cellular signaling pathways. For example, it may inhibit histone deacetylase (HDAC) activity, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)butyric acid
  • 3,4-Dimethoxycinnamic acid
  • 3,4-Dimethoxyphenylacetic acid

Uniqueness

4-(3,4-Dimethoxyphenyl)butanoic acid is unique due to its specific structural features, such as the butanoic acid group and the 3,4-dimethoxyphenyl ring. These features contribute to its distinct chemical reactivity and biological activities compared to other similar compounds .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-10-7-6-9(8-11(10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQKCIAJGRMMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314571
Record name 4-(3,4-Dimethoxyphenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13575-74-1
Record name 13575-74-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286140
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-Dimethoxyphenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-dimethoxyphenyl)butanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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